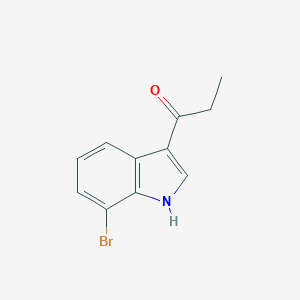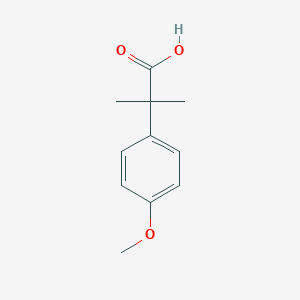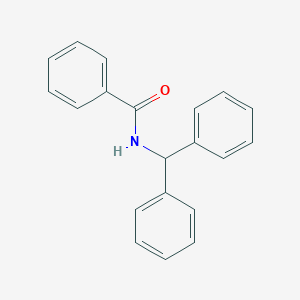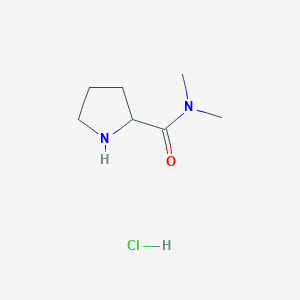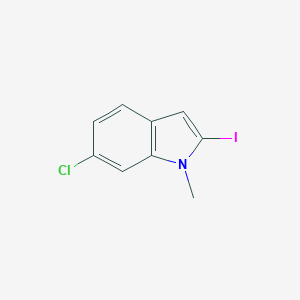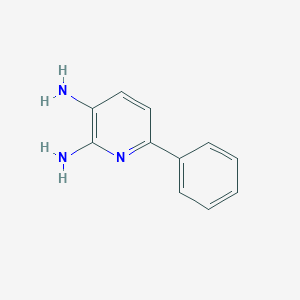
2,3-Diamino-6-phenylpyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Properties
2,3-Diamino-6-phenylpyridine and its derivatives have been studied for their photophysical and photochemical properties. For instance, cyclometalated Ir(III) complexes containing hydroxyl and amino functionalized ligands, including phenylpyridine derivatives, have shown potential applications in pH sensing and cell imaging due to their photophysical characteristics (Wu et al., 2015). These complexes exhibit interesting photophysical and photochemical behaviors that could be utilized in developing advanced materials for biological sensing and imaging applications.
Fluorescence Properties Tuning
The fluorescence properties of aminoterpyridine fluorophores, which are closely related to 2,3-diamino-6-phenylpyridine, have been tuned by N-substitution, showing a red-shift with an increase in N-substituted groups. This modulation of fluorescence through N-substitution provides insights into the design of new fluorescent materials for various applications, including biological imaging (Cheon et al., 2007).
Synthesis of Phenylpyridines
An efficient metal-free method for synthesizing 2- and 3-phenylpyridines through oxidative coupling has been developed, showcasing the broad substrate scope and high yield potential of reactions involving diamines. This approach highlights the utility of diamines in constructing complex pyridine skeletons, which are valuable in various chemical syntheses and pharmaceutical applications (Sharma et al., 2016).
Corrosion Inhibition
Chromenopyridin derivatives, including those related to 2,3-diamino-6-phenylpyridine, have been investigated as corrosion inhibitors for steel in acidic environments. These studies have demonstrated the potential of pyridine derivatives as environmentally friendly corrosion inhibitors, which could lead to the development of safer and more effective materials for protecting metals against corrosion (Ansari et al., 2017).
Antiradical and Biological Activity
The synthesis and characterization of various pyridine derivatives have shown antiradical activities against DPPH and ABTS radicals, suggesting their potential as antioxidants or in therapeutic applications for diseases caused by oxidative stress (Kulakov et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-phenylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKGHLBYYNQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629880 | |
| Record name | 6-Phenylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyridine-2,3-diamine | |
CAS RN |
144563-51-9 | |
| Record name | 6-Phenylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

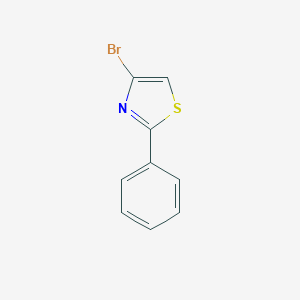
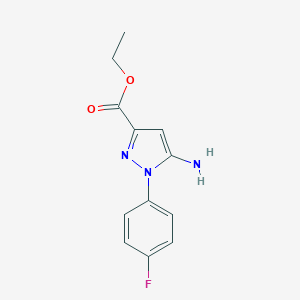
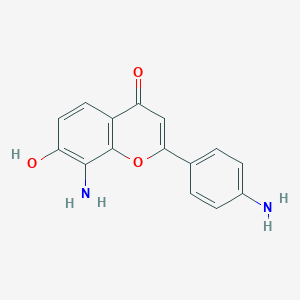
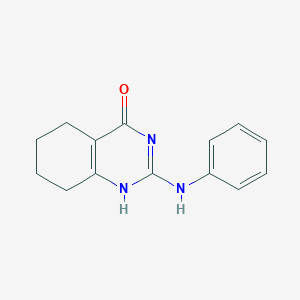

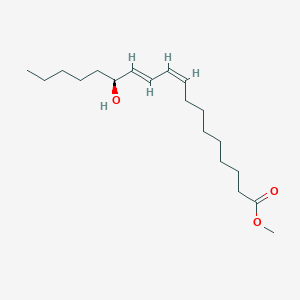

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)

